molecular formula C11H10N2O3S2 B1364316 Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate CAS No. 590356-76-6

Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B1364316
CAS No.: 590356-76-6
M. Wt: 282.3 g/mol
InChI Key: WRUAIFUGHYVACF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 2-[(2-aminothiophene-3-carbonyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-16-11(15)7-3-5-18-10(7)13-9(14)6-2-4-17-8(6)12/h2-5H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUAIFUGHYVACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=C(SC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159231
Record name Methyl 2-[[(2-amino-3-thienyl)carbonyl]amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590356-76-6
Record name Methyl 2-[[(2-amino-3-thienyl)carbonyl]amino]-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590356-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[(2-amino-3-thienyl)carbonyl]amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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